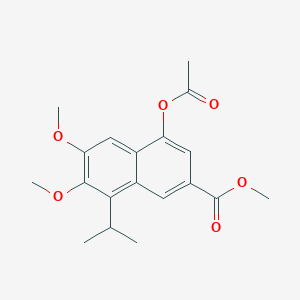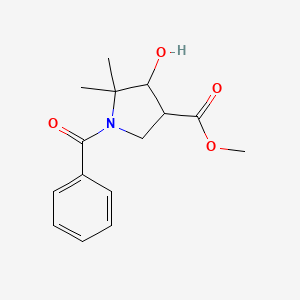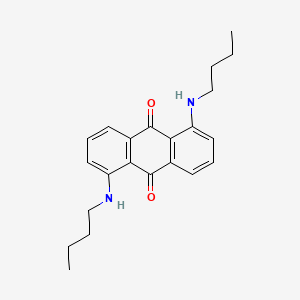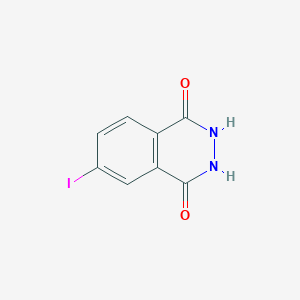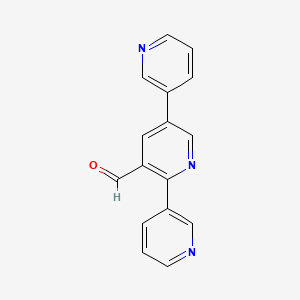
2,5-Dipyridin-3-ylpyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dipyridin-3-ylpyridine-3-carbaldehyde is an organic compound characterized by the presence of three pyridine rings and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde typically involves the condensation of pyridine derivatives under controlled conditions. One common method includes the reaction of pyridine-3-carboxaldehyde with pyridine-2-ylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: 2,5-Dipyridin-3-ylpyridine-3-carboxylic acid.
Reduction: 2,5-Dipyridin-3-ylpyridine-3-methanol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,5-Dipyridin-3-ylpyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-carbaldehyde: A simpler analog with a single pyridine ring and an aldehyde group.
2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde: A structurally related compound with a pyrrole ring instead of one of the pyridine rings.
Uniqueness: 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde is unique due to its three pyridine rings, which confer distinct electronic and steric properties. This structural feature enhances its ability to form stable coordination complexes and participate in diverse chemical reactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C16H11N3O |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2,5-dipyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-15-7-14(12-3-1-5-17-8-12)10-19-16(15)13-4-2-6-18-9-13/h1-11H |
InChI-Schlüssel |
RXIUXKWITSLPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)
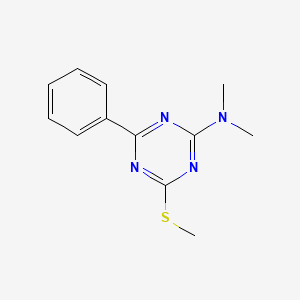
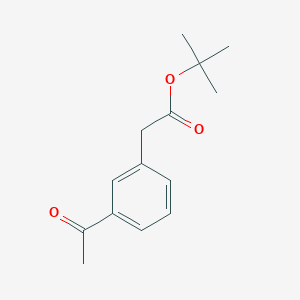
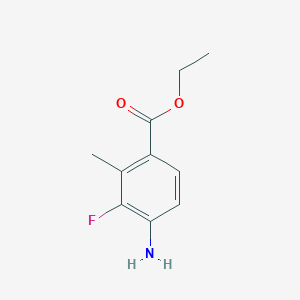
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
